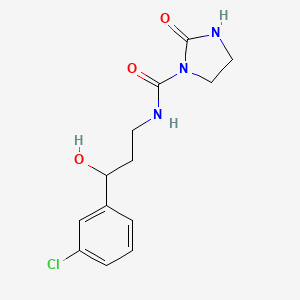
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
カタログ番号 B2775912
CAS番号:
2034257-55-9
分子量: 297.74
InChIキー: NEMXMRRWXAAIJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the specific molecular structure analysis for this compound is not available, related compounds such as “N-(3-chlorophenyl)piperazine hydrochloride salt” have been studied .Chemical Reactions Analysis
Carbamates, which this compound is related to, are known to be incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and reactivity. While specific data for this compound is not available, related compounds such as carbamates are known to be more reactive than amides and form polymers such as polyurethane resins .科学的研究の応用
Antimicrobial and Antibacterial Properties
- Compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide have shown potential as antimicrobial and antibacterial agents. A study highlighted the synthesis of related compounds with in vitro antibacterial and antifungal activities against various strains, such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Antitumor Properties
- Research into similar compounds has indicated potential antitumor properties. For instance, a study on imidazotetrazines, a related group of compounds, demonstrated curative activity against L-1210 and P388 leukemia (Stevens et al., 1984).
Synthesis and Structural Analysis
- Various studies have been conducted on the synthesis of compounds with the 2-oxoimidazolidine structure, highlighting methods to obtain these compounds with potentially high yields (Kukharev et al., 2010). Another research focused on the crystal structure of a derivative of a bicyclic antitumor agent, which is closely related to the compound (Lowe & Schwalbe, 1995).
Application in Miticide Development
- Research on 2-thiazolidinone derivatives, which are structurally related, led to the development of a potent miticide named Hexythiazox. This demonstrates the potential agricultural applications of similar compounds (Ishimitsu et al., 1994).
Angiotensin Converting Enzyme Inhibitors
- Studies on imidazolidine derivatives, including ones with similar structures, have explored their potential as angiotensin-converting enzyme inhibitors, indicating their possible use in treating hypertension (Hayashi et al., 1989).
Varied Biological Activities
- Other studies have focused on various biological activities of related compounds, such as their antibacterial, antifungal, and antiproliferative activities. These studies contribute to the understanding of the broad potential applications of such compounds in medicinal chemistry (Alhameed et al., 2019).
Safety and Hazards
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-10-3-1-2-9(8-10)11(18)4-5-15-12(19)17-7-6-16-13(17)20/h1-3,8,11,18H,4-7H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXMRRWXAAIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
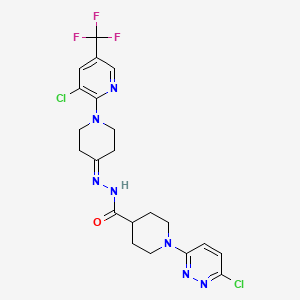
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2775831.png)
![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)
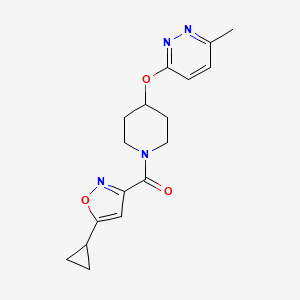
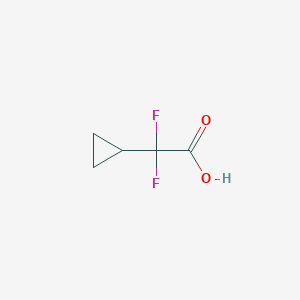

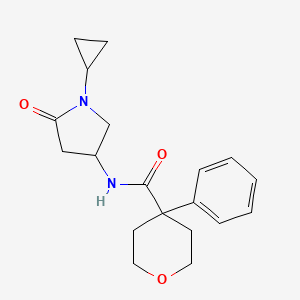


![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)